molecular formula C8H10N2O4 B2445789 (1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid CAS No. 2361609-36-9

(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid

Cat. No. B2445789
M. Wt: 198.178
InChI Key: SXTORAOVWDCQGF-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains a cyclopropane ring, which is a three-membered carbon ring, attached to a 1,2,4-oxadiazole ring via a methoxymethyl group. The 1,2,4-oxadiazole ring is a heterocyclic compound, containing three carbon atoms, one nitrogen atom, and one oxygen atom.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available data.

Scientific Research Applications

1. Chiral Cyclopropane Derivatives

Research by Nishiyama, Oda, and Inouye (1974) on the absolute configurations of chiral cyclopropanes, including (1S,2R)-2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid, establishes the importance of these compounds in understanding molecular structures and stereochemistry. These findings are critical for the development of chiral compounds in pharmaceuticals and other applications (Nishiyama, Oda, & Inouye, 1974).

2. Heterocyclic Derivatives Synthesis

Sharba, Al-Bayati, Rezki, and Aouad (2005) demonstrated the creation of new heterocyclic derivatives from cyclopropane dicarboxylic acid. These compounds, containing thiadiazole and 1,2,4-triazole moieties, show the versatility of cyclopropane derivatives in synthesizing diverse molecular structures, with potential applications in material science and pharmaceutical research (Sharba, Al-Bayati, Rezki, & Aouad, 2005).

3. Conformational Restriction in Biologically Active Compounds

Kazuta, Matsuda, and Shuto (2002) explored the use of the cyclopropane ring in restricting the conformation of biologically active compounds. Their work in synthesizing chiral cyclopropanes as analogues of histamine highlights the potential of these compounds in enhancing the activity and specificity of pharmaceuticals (Kazuta, Matsuda, & Shuto, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1S,2R)-2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-3-6-9-7(14-10-6)4-2-5(4)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTORAOVWDCQGF-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NOC(=N1)[C@@H]2C[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid

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